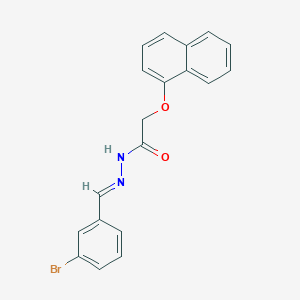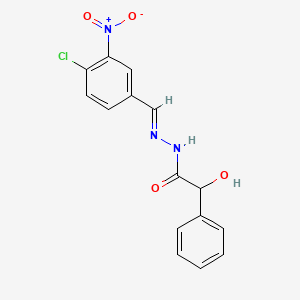
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide
Descripción general
Descripción
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide, also known as BBNAH, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BBNAH is a hydrazone derivative that is synthesized by the condensation reaction between 3-bromobenzaldehyde and 2-(1-naphthyloxy) acetic acid hydrazide.
Aplicaciones Científicas De Investigación
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has also been used as a ligand in the synthesis of metal complexes for catalytic applications. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Mecanismo De Acción
The mechanism of action of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide is not fully understood. However, it is believed that N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide interacts with specific targets in the body such as enzymes, receptors, and ion channels. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has been shown to have various biochemical and physiological effects. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has also been shown to have antioxidant properties, which can protect cells from oxidative damage. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has several advantages for lab experiments. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide is easy to synthesize and purify, which makes it readily available for research. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has also been shown to have low toxicity, which makes it safe to use in lab experiments. However, N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has some limitations for lab experiments. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has poor solubility in water, which makes it difficult to use in aqueous solutions. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the research on N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide. One direction is to study the structure-activity relationship of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide and its derivatives to identify more potent compounds for medicinal applications. Another direction is to study the mechanism of action of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide and its derivatives to understand their interactions with specific targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide and its derivatives to optimize their therapeutic efficacy. Finally, another direction is to study the potential applications of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide and its derivatives in material science, such as in the synthesis of metal complexes for catalytic applications.
Propiedades
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c20-16-8-3-5-14(11-16)12-21-22-19(23)13-24-18-10-4-7-15-6-1-2-9-17(15)18/h1-12H,13H2,(H,22,23)/b21-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEJFRIGAGWYDL-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B3868987.png)

![2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3869012.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3869034.png)
![2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3869040.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3869048.png)
![N-(2-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3869053.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869060.png)
![ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869063.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3869064.png)
![N,N'-[1,4-phenylenebis(methylene)]bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B3869074.png)
